molecular formula C10H12N2O2 B1601694 1-(2-Nitrophenyl)pyrrolidine CAS No. 40832-79-9

1-(2-Nitrophenyl)pyrrolidine

Cat. No.: B1601694
CAS No.: 40832-79-9
M. Wt: 192.21 g/mol
InChI Key: DHTSBEQPOXRZBB-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring attached to a 2-nitrophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine ring and the nitrophenyl group imparts unique chemical and physical properties to the molecule.

Biochemical Analysis

Biochemical Properties

1-(2-Nitrophenyl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with cytochrome P450 enzymes, specifically CYP 2A13 and CYP 2E1, which are involved in its metabolism through epoxidation and hydroxylation pathways . These interactions highlight the compound’s potential as a modulator of enzymatic activity, influencing various biochemical pathways.

Cellular Effects

This compound exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to alterations in metabolic flux and metabolite levels, impacting cellular function . Additionally, its potential antioxidant and anti-inflammatory properties suggest a role in modulating cellular responses to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes, particularly CYP 2A13 and CYP 2E1, results in its metabolism through epoxidation and hydroxylation pathways . These interactions can lead to the formation of reactive metabolites that may further influence cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation are influenced by its interactions with enzymes and other biomolecules, which can lead to the formation of various metabolites . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired biological activity while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes metabolism via epoxidation and hydroxylation pathways, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can impact its biological activity and effectiveness . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of a saturated heterocycle with 1-chloro-2-nitrobenzene using a reusable cobalt catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(2-Aminophenyl)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with a wide range of biological activities.

    2-Nitroaniline: A compound with a nitro group attached to an aniline ring, used in the synthesis of dyes and pharmaceuticals.

    1-(2-Aminophenyl)pyrrolidine: A reduction product of 1-(2-Nitrophenyl)pyrrolidine with potential biological activities.

Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSBEQPOXRZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497160
Record name 1-(2-Nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40832-79-9
Record name 1-(2-Nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

|2-Fluoronitrobenzene (2.82 g, 20 mmol) was mixed with pyrrolidine (1.56 g, 22 mmol), and potassium carbonate (5.5 g, 40 mmol) in DMF (10 mL). After beating for 16 hours, the mixture was filtered and the filtrate evaporated in vacuo to an oil. This oil was treated with water (10 mL) and dichloromethane (100 mL). The organic phase was collected, dried (MgSO4), filtered, and evaporated to give 1-(2-nitrophenyl)pyrrolidine (0.5 g). The crude product was reduced using 5% palladium on carbon (0.1 g) in ethanol (30mL) and hydrogen at 40 psi for 2 hours. The solution was filtered through celite to remove catalyst and the filtrate evaporated in vacuo to give 2-(1-pyrrolidino)aniline (0.33 g). The crude product was coupled with CMI, under conditions described in the general procedure for CM couplings, to give N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1-pyrrolidinyl)aniline.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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